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Compound of Interest

1-Benzyl-4-methylpiperidin-3-one
Compound Name:
hydrochloride

Cat. No.: B1392318

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-methylpiperidin-3-one
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic
considerations for the complete structure elucidation of 1-benzyl-4-methylpiperidin-3-one
hydrochloride. As a key intermediate in the synthesis of various pharmaceutical compounds,
including tofacitinib, rigorous structural confirmation is paramount to ensure the quality, safety,
and efficacy of the final active pharmaceutical ingredient (API)[1]. This document is designed to
guide researchers through the process, from sample preparation to final structural confirmation,
by integrating data from multiple analytical techniques.

Introduction: The Importance of Structural Integrity

1-Benzyl-4-methylpiperidin-3-one hydrochloride (molecular formula: C13H18CINO,
molecular weight: 239.74 g/mol ) is a heterocyclic ketone derivative[2]. Its structure, comprising
a benzyl group attached to the nitrogen of a 4-methyl-substituted piperidinone ring, presents
several key features that must be unambiguously confirmed. The hydrochloride salt form is
often used to improve stability and handling properties[3]. The correct identification and
characterization of this compound are critical first steps in drug development and
manufacturing, as even minor structural variations can significantly impact the compound's
reactivity, impurity profile, and pharmacological activity.
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The structure elucidation process is a multi-faceted approach, relying on the synergistic
application of various spectroscopic and analytical techniques. No single technique can provide
all the necessary information; therefore, a combination of methods is employed to build a
complete and validated structural picture. This guide will detail the roles of Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-
ray Crystallography in this process.

The Analytical Workflow: A Multi-Technique
Approach

The elucidation of the structure of 1-benzyl-4-methylpiperidin-3-one hydrochloride follows a
logical workflow, beginning with techniques that provide information on the carbon-hydrogen
framework and functional groups, and culminating in the precise determination of the three-
dimensional arrangement of atoms.
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Caption: A typical workflow for the structure elucidation of a small molecule, starting from
functional group identification and leading to the definitive 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
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connectivity, and stereochemistry of hydrogen (*H) and carbon (33C) atoms.

Expertise & Experience: Why NMR is the Cornerstone

For a molecule like 1-benzyl-4-methylpiperidin-3-one hydrochloride, *H and 3C NMR are
indispensable. *H NMR will reveal the number of different types of protons, their relative
numbers (through integration), and their proximity to each other (through spin-spin coupling).
13C NMR provides information on the number of non-equivalent carbons and their chemical
environment (e.g., carbonyl, aromatic, aliphatic). The use of two-dimensional (2D) NMR
techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum
Coherence) allows for the definitive assignment of proton and carbon signals and the
establishment of the connectivity between them([4][5].

Experimental Protocol: *H and **C NMR

Objective: To obtain high-resolution *H and 3C NMR spectra to determine the proton and
carbon environments and their connectivity.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-benzyl-4-methylpiperidin-3-one
hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform,
CDClIs, or Deuterated Dimethyl Sulfoxide, DMSO-de). The choice of solvent is crucial to
ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte
signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (6 = 0.00

ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
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o Calibrate the spectrum to the TMS signal.

o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
o Process the data similarly to the *H spectrum.
e 2D NMR Acquisition (if necessary for full assignment):
o Acquire a *H-1H COSY spectrum to identify proton-proton couplings.

o Acquire a *H-13C HSQC spectrum to correlate protons with their directly attached carbons.

. . 1 13
Expected
1H NMR Chemical Shift Multiplicity Integration Assignment
(3, ppm)
Aromatic protons
Protons ~72-74 Multiplet 5H of the benzyl
group
-CHz- group of
Benzyl CH2 ~35-3.7 Singlet 2H the benzyl
moiety
Piperidinone ) Protons on the
~20-30 Multiplets 7H L ]
Protons piperidinone ring
-CHs group at
the 4-position of
Methyl Protons ~10-1.2 Doublet 3H

the piperidinone

ring
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Expected Chemical Shift (3,

13C NMR Assignment
ppm)

Carbonyl Carbon ~205-215 C=0 of the piperidinone ring
Aromatic Carbons ~125-140 Carbons of the benzyl group

-CHz- group of the benzyl
Benzyl CHz ~ 60 - 65 ]

moiety

o Aliphatic carbons of the

Piperidinone Carbons ~30-60 o )

piperidinone ring

-CHs group at the 4-position of
Methyl Carbon ~10-20

the piperidinone ring

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the
functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For 1-benzyl-4-methylpiperidin-3-one hydrochloride, IR spectroscopy is used to confirm the
presence of key functional groups. The most diagnostic absorption will be the strong carbonyl
(C=0) stretch of the ketone in the piperidinone ring. Additionally, C-H stretches for the aromatic
and aliphatic portions of the molecule, and C-N stretching vibrations can be observed. The
presence of the hydrochloride salt may also influence the spectrum, particularly in the N-H
stretching region if the nitrogen is protonated.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Obijective: To identify the characteristic functional groups of the molecule.
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Methodology:

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Record the sample spectrum over the range of 4000-400 cm™1.

o The final spectrum is presented as percent transmittance versus wavenumber (cm™1).

. | | : |

Wavenumber (cm—1) Intensity Assignment
) Aromatic C-H stretch (benzyl
~ 3030 Medium
group)
) Aliphatic C-H stretch
~ 2850-2960 Medium o
(piperidinone & methyl)
~ 1715 Strong C=0 stretch (ketone)
) C=C stretching in the aromatic
~ 1600, 1495, 1450 Medium-Weak )
ring
~1100-1200 Medium C-N stretch
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It is used to determine the molecular weight of a compound and can provide
structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Mass and Piecing
Together Fragments

For 1-benzyl-4-methylpiperidin-3-one hydrochloride, high-resolution mass spectrometry
(HRMS) can be used to determine the exact molecular weight of the protonated molecule,
which can confirm the molecular formula. The fragmentation pattern observed in the mass
spectrum provides valuable information about the different structural components of the
molecule. For example, a common fragmentation would be the loss of the benzyl group.

Loss of Benzyl Radical
[M+H - C7H7]*
m/z = 113.08

- C7H7e

[M+H]* }
m/z = 204.14 v

Benzyl Cation
[C7H7]*
m/z = 91.05

Click to download full resolution via product page

Caption: A simplified representation of the expected fragmentation pathway for 1-benzyl-4-
methylpiperidin-3-one in mass spectrometry.

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)
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Objective: To determine the molecular weight and study the fragmentation pattern of the
molecule.

Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile/water.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source. This is a soft ionization technique suitable for polar and thermally labile molecules.

» Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the
[M+H]* ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Assignment
204.14 [M+H]* of the free base (C13H17NO)
91.05 Tropylium ion ([C7H7]*), a characteristic
' fragment of the benzyl group
Fragment corresponding to the piperidinone rin
113.08 g p g pIp 9

after loss of the benzyl group

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement
of atoms in a solid crystalline material. It provides precise information on bond lengths, bond
angles, and the overall conformation of the molecule in the solid state.
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Expertise & Experience: Unambiguous Structural
Confirmation

For 1-benzyl-4-methylpiperidin-3-one hydrochloride, a single-crystal X-ray diffraction
analysis would provide the definitive proof of its structure. It would confirm the connectivity of all
atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the
methyl group. It would also reveal the intermolecular interactions, such as hydrogen bonding
involving the chloride ion and the protonated amine.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule in the solid
state.

Methodology:

o Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is
often the most challenging step and may require screening various solvents and
crystallization techniques (e.qg., slow evaporation, vapor diffusion).

o Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it
on a goniometer head.

» Data Collection:

o Place the mounted crystal on an X-ray diffractometer.

o Cool the crystal (typically to 100 K) to minimize thermal vibrations.

o Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
e Structure Solution and Refinement:

o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the electron density.
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o Refine the structural model against the experimental data to obtain the final atomic
coordinates, bond lengths, and angles.

Data [ ion: Key I hic F

Parameter Description

The crystal lattice system (e.g., monoclinic,
Crystal System ]
orthorhombic).

Space Group The symmetry of the crystal lattice.

) _ _ The lengths of the sides of the unit cell (a, b, c)
Unit Cell Dimensions
and the angles between them (a, B, y).

Precise measurements of the distances
Bond Lengths & Angles
between atoms and the angles between bonds.

] Angles that define the conformation of the
Torsional Angles
molecule.

] Details of intermolecular interactions within the
Hydrogen Bonding Network )
crystal lattice.

Conclusion: A Validated Structure

The structure elucidation of 1-benzyl-4-methylpiperidin-3-one hydrochloride is a systematic
process that relies on the convergence of data from multiple analytical techniques. By
integrating the information from NMR, IR, and mass spectrometry, a confident structural
hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the
definitive and unambiguous confirmation of the three-dimensional structure. Each technique
provides a unique and essential piece of the puzzle, and together they form a self-validating
system that ensures the structural integrity of this important pharmaceutical intermediate. The
rigorous application of these methodologies is a cornerstone of scientific integrity and is
essential for the development of safe and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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